molecular formula C10H7ClO2S B1194188 2-Naphthalenesulfonyl chloride CAS No. 93-11-8

2-Naphthalenesulfonyl chloride

Cat. No. B1194188
M. Wt: 226.68 g/mol
InChI Key: OPECTNGATDYLSS-UHFFFAOYSA-N
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Patent
US06730672B2

Procedure details

The N-(3-aminopropyl)naphthalene-2-sulphonamide used as a starting material was obtained by the reaction of 2-naphthylsulphonyl chloride (2 g) and 1,3-diaminopropane (2.95 ml) in methylene chloride (25 ml) solution at ambient temperature for 16 hours.
Quantity
2.95 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
N-(3-aminopropyl)naphthalene-2-sulphonamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[S:11](NCCCNC(=O)CN1CCN(C2C=CN=CC=2)CC1)(=[O:13])=[O:12].NCCCN.C(Cl)[Cl:40]>>[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[S:11]([Cl:40])(=[O:13])=[O:12]

Inputs

Step One
Name
Quantity
2.95 mL
Type
reactant
Smiles
NCCCN
Name
Quantity
25 mL
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
N-(3-aminopropyl)naphthalene-2-sulphonamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)S(=O)(=O)NCCCNC(CN1CCN(CC1)C1=CC=NC=C1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1=C(C=CC2=CC=CC=C12)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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